![molecular formula C23H21N3O3 B2393335 3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931943-19-0](/img/structure/B2393335.png)
3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Palladium-Catalyzed Arylation
The compound is used in Palladium-catalyzed arylation . This process involves the direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Many functional groups are well tolerated under these direct C–H arylation conditions. This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .
Anticancer Agents
The compound has been studied for its potential as an anticancer agent . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor .
Antibacterial Agents
In addition to its anticancer properties, the compound also shows potential as an antibacterial agent .
CNS Depressive
The compound has been found to have CNS depressive activities . This means it could potentially be used in the treatment of conditions related to the central nervous system.
Anticonvulsant
The compound also exhibits anticonvulsant activities , suggesting it could be used in the treatment of conditions such as epilepsy.
Antipyretic
Finally, the compound has been found to have antipyretic activities , meaning it could potentially be used to reduce fever.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, have been found to inhibit a broad range of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets to inhibit their function, which can lead to a variety of downstream effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, inhibition of tyrosine kinase can affect signal transduction pathways, while inhibition of dihydrofolate reductase can affect folate metabolism .
Result of Action
The molecular and cellular effects of this compound’s action will depend on the specific targets it interacts with and the pathways it affects. For example, inhibition of tyrosine kinase can lead to decreased cell proliferation, while inhibition of dihydrofolate reductase can lead to decreased DNA synthesis .
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-8-3-4-9-17(16)14-25-21-19(11-7-13-24-21)22(27)26(23(25)28)15-18-10-5-6-12-20(18)29-2/h3-13H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTABPQSPMJLOCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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